Cas no 1159788-59-6 (3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid)

3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid structure
1159788-59-6 structure
Product Name:3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid
CAS No:1159788-59-6
Molecular Formula:C20H23ClN2O4
Molecular Weight:390.860624551773
CID:5166996

3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid Properties

Names and Identifiers

    • Chloropheniramine maleate
    • MLS000069793
    • SMR000058227
    • ( )-Chlorpheniramine maleate salt
    • 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine fumarate
    • Opera_ID_222
    • Chlorpheniramine 2-butenedioate
    • SGCUT00230
    • HMS2232F08
    • to_000031
    • [3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine; but-2-enedioic acid
    • Z1557407326
    • (2E)-but-2-enedioic acid; [3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]d
    • 3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid
    • InChIKey: DBAKFASWICGISY-WLHGVMLRSA-N
    • Inchi: 1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
    • SMILES: ClC1C=CC(=CC=1)C(C1C=CC=CN=1)CCN(C)C.OC(/C=C/C(=O)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 7
  • Heavy Atom Count: 27
  • Complexity: 368
  • Topological Polar Surface Area: 90.7

3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-124004-0.05g
[3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid
1159788-59-6 95.0%
0.05g
$26.0 2025-02-19

3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid Related Literature

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